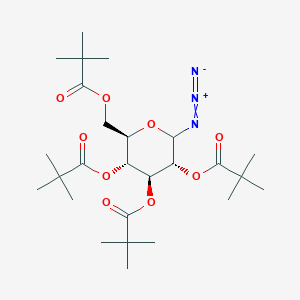
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide
Vue d'ensemble
Description
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide is a chemical compound known for its significant role in the synthesis of glycoconjugates. This compound is characterized by the presence of pivaloyl groups attached to the glucopyranosyl moiety, which enhances its stability and reactivity in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide typically involves a multi-step processThe final step involves the conversion of the glucopyranosyl derivative to the azide form using azidation reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the presence of alkynes, forming stable triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include alkynes, copper catalysts, and various solvents like acetonitrile and methanol. The reactions are typically carried out under mild conditions to preserve the integrity of the pivaloyl groups .
Major Products Formed
The major products formed from these reactions include triazole derivatives, which are valuable intermediates in the synthesis of complex glycoconjugates and other bioactive molecules .
Applications De Recherche Scientifique
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of glycoconjugates and other complex molecules.
Biology: The compound is employed in the study of carbohydrate-protein interactions and cellular recognition processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of copper catalysts and are highly specific, making the compound valuable in click chemistry applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide: This compound is similar in structure but contains a bromide group instead of an azide group.
N-Acyl-β-D-glucopyranosylamines: These compounds share the glucopyranosyl moiety but differ in the acyl groups attached.
Uniqueness
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide is unique due to its high reactivity in click chemistry and its stability provided by the pivaloyl groups. This makes it particularly valuable in the synthesis of complex glycoconjugates and other bioactive molecules.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R)-6-azido-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14-15(36-20(31)24(4,5)6)16(37-21(32)25(7,8)9)17(18(35-14)28-29-27)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIINKFKQWXADE-IHAUNJBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)N=[N+]=[N-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


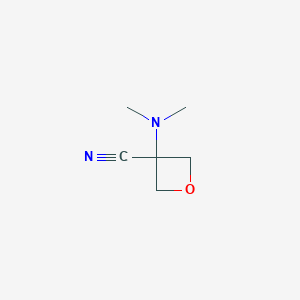
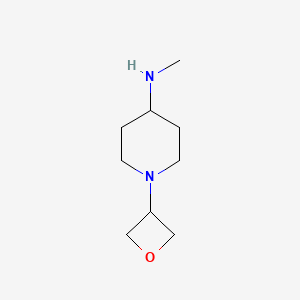

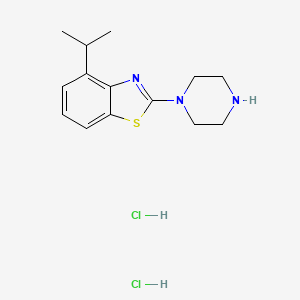
![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)
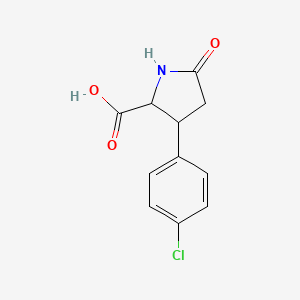


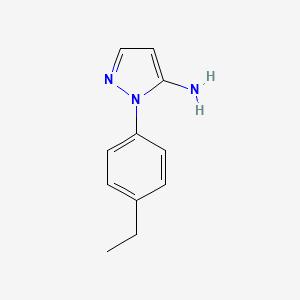

![3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403688.png)
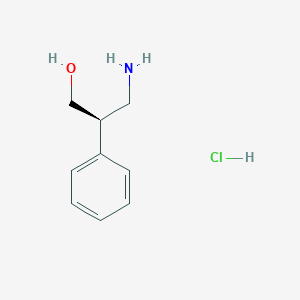
![5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1403691.png)
![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)
